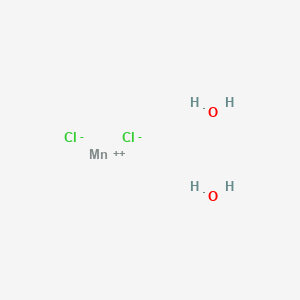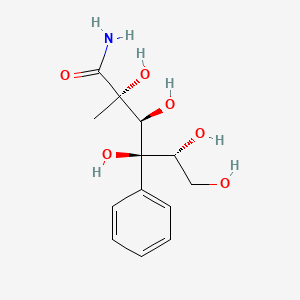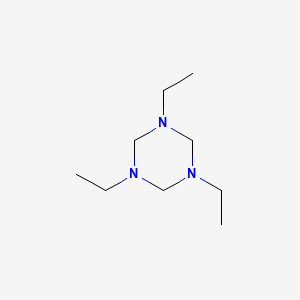
1,3,5-Triethyl-1,3,5-triazinane
Overview
Description
1,3,5-Triethyl-1,3,5-triazinane is an organic compound with the molecular formula C₉H₂₁N₃. It is a derivative of 1,3,5-triazine, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Biochemical Analysis
Biochemical Properties
1,3,5-Triethylhexahydro-s-triazine plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. This interaction is crucial for its antimicrobial properties, making it effective against a range of bacterial pathogens .
Molecular Mechanism
At the molecular level, 1,3,5-Triethylhexahydro-s-triazine exerts its effects through binding interactions with biomolecules. It binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. Additionally, it can induce changes in gene expression, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triethylhexahydro-s-triazine change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its antimicrobial effects can persist for extended periods, although the exact duration depends on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 1,3,5-Triethylhexahydro-s-triazine vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to mammalian cells. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
1,3,5-Triethylhexahydro-s-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in nucleotide levels and disruption of DNA replication .
Transport and Distribution
Within cells and tissues, 1,3,5-Triethylhexahydro-s-triazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for its antimicrobial activity, as they determine the concentration of the compound at the site of infection .
Subcellular Localization
The subcellular localization of 1,3,5-Triethylhexahydro-s-triazine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial enzymes and the subsequent inhibition of their activity .
Preparation Methods
1,3,5-Triethyl-1,3,5-triazinane can be synthesized through several methods. One common method involves the reaction of formaldehyde with ethylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazine ring . Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1,3,5-Triethyl-1,3,5-triazinane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Triethyl-1,3,5-triazinane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial properties and potential use as a biocide . In medicine, it is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used as a stabilizer and preservative in various formulations .
Mechanism of Action
The mechanism of action of 1,3,5-Triethyl-1,3,5-triazinane involves its degradation into formaldehyde, which exerts antimicrobial effects by inhibiting the uptake of proline and the synthesis of inducible enzymes such as β-galactosidase and glucose-6-phosphate dehydrogenase in bacterial cells . This compound does not exhibit uncoupler-like activity, and its antimicrobial action is primarily due to the release of formaldehyde .
Comparison with Similar Compounds
1,3,5-Triethyl-1,3,5-triazinane can be compared to other similar compounds, such as 1,3,5-triazine, 1,3,5-trimethyl-1,3,5-triazinane, and 1,3,5-triacryloylhexahydro-1,3,5-triazine. While these compounds share a similar triazine core structure, they differ in their substituents and specific applications. For example, 1,3,5-triazine is commonly used as a reagent in organic synthesis, while 1,3,5-trimethyl-1,3,5-triazinane is used in the production of polymers .
Properties
IUPAC Name |
1,3,5-triethyl-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRTVIAPRQLSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(CN(C1)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032511 | |
| Record name | 1,3,5-Triethylhexahydro-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with an odor of formaldehyde; Formulated as soluble concentrate liquid; [Reference #1] | |
| Record name | 1,3,5-Triethylhexahydro-s-triazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
15.7 [mmHg] | |
| Record name | 1,3,5-Triethylhexahydro-s-triazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7779-27-3 | |
| Record name | 1,3,5-Triethylhexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1,3,5-triethyl-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vancide TH | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine, 1,3,5-triethylhexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triethylhexahydro-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1,3,5-triethyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIETHYLHEXAHYDRO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5ADA431CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,3,5-Triethyl-1,3,5-triazinane?
A1: this compound demonstrates potential in two key areas:
Q2: How does the structure of this compound influence its reactivity?
A2: The reactivity of this compound is influenced by both its cyclic structure and the presence of nitrogen atoms:
- Nitrogen atoms: The three nitrogen atoms each possess a lone pair of electrons. These electron pairs can participate in reactions, making the molecule susceptible to electrophilic attack. For example, in the reaction with hydrogen sulfide, the nitrogen atom acts as a nucleophile, attacking the electrophilic hydrogen of hydrogen sulfide [].
Q3: How does this compound compare to other hydrogen sulfide scavengers?
A: While the provided research [] doesn't offer a direct comparison with other scavengers, it elucidates the kinetic aspects of its reaction with hydrogen sulfide. The study reveals that this compound reacts with hydrogen sulfide at a rate 19 times faster than 1,3,5-trimethyl-1,3,5-triazinane and 31 times faster than 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane []. This suggests that the specific alkyl substituents on the triazinane ring significantly influence the reaction rate.
Q4: Are there any safety concerns associated with this compound?
A: While the provided articles primarily focus on the chemical properties and applications, a separate study [] classifies hexahydro-1,3,5-triethyl-s-triazine (another name for this compound) as "toxic, corrosive, and an eye-irritating substance" []. This highlights the need for careful handling and adherence to safety protocols when working with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



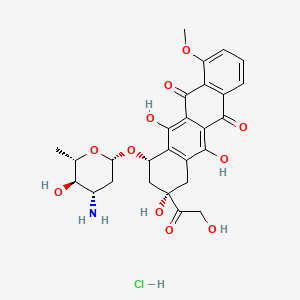

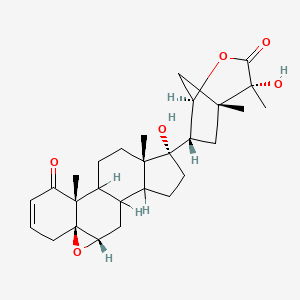
![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)

![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
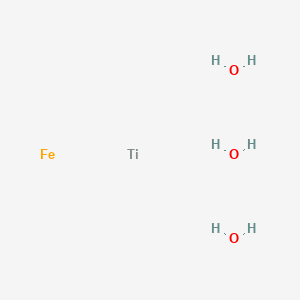


![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)
